B1575271 CEACAM5

CEACAM5

Cat. No.: B1575271
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CEACAM5 (Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5), also known as CD66e, is a glycosylphosphatidylinositol (GPI)-anchored cell surface glycoprotein belonging to the CEACAM family. It is primarily involved in cell adhesion, immune modulation, and intracellular signaling . This compound is overexpressed in epithelial malignancies, including non-small cell lung cancer (NSCLC), colorectal cancer, pancreatic cancer, and gastric cancer, where it promotes tumor progression, metastasis, and immune evasion . Its overexpression correlates with poor prognosis and resistance to therapy, making it a biomarker and therapeutic target .

Properties

sequence

DTGFYTLHVIKSDLVNEEATGQFRV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The CEACAM family comprises multiple members (e.g., CEACAM1, CEACAM6, CEACAM7, CEACAM8), which share structural homology but exhibit distinct functional roles in cancer biology. Below is a detailed comparison:

Structural and Functional Differences

Feature CEACAM5 CEACAM6 CEACAM1 CEACAM8
Domain Structure N-terminal IgV-like domain, GPI-anchored N-terminal IgV-like domain, GPI-anchored Transmembrane domain, cytoplasmic tail GPI-anchored, lacks cytoplasmic domain
Glycosylation Critical for CD8α and CD1d binding Less dependent on glycosylation Regulates T-cell inhibition Not well-characterized
Immune Interaction Binds CD8α and CD1d, suppresses T-cells Binds this compound, enhances metastasis Inhibits NK and T-cell activity Primarily neutrophil adhesion
Cancer Role Promotes EMT, metastasis, stemness Chemoresistance, metastasis Dual role (tumor suppressor/promoter) Limited to myeloid cancers

Expression Patterns in Cancers

Cancer Type This compound Expression CEACAM6 Expression CEACAM1 Expression
Colorectal Overexpressed; linked to CMS1 subtype Overexpressed; chemoresistance Variable; tumor stage-dependent
Pancreatic Stemness-high tumors; immune evasion Low expression Low expression
Breast Metastasis via MET pathway Overexpressed in triple-negative Loss correlates with invasiveness
Prostate Rare High in advanced stages Tumor suppressor

Therapeutic Targeting

Target This compound-Specific Agents CEACAM6-Specific Agents Shared Agents
ADCs Labetuzumab govitecan (anti-CEACAM5-SN38) None reported N/A
CAR-T This compound-targeted CAR-T cells (effective in NSCLC ) CEACAM6-targeted CAR-T (less studied) Bispecific antibodies
Small Molecules MK-2206 (AKT1 inhibitor), BYL-719 (PI3Kα inhibitor) N/A N/A
Immune Checkpoint Anti-CEACAM5 antibodies block CD8+ Treg induction N/A Anti-CEACAM1

Key Research Findings

This compound in Stemness and Immune Evasion

  • In pancreatic cancer, this compound is enriched in stemness-high tumors and regulates immune evasion via prostaglandin and fatty acid metabolism .
  • High this compound correlates with reduced infiltration of neutrophils and M1 macrophages, worsening survival .

Mechanistic Insights this compound promotes NSCLC metastasis via the p38/Smad2/3 pathway, enhancing EMT and anoikis resistance . In colorectal cancer, this compound promoter hypermethylation defines the CMS1 subtype (microsatellite instability-high, BRAF-mutated) .

Cross-Species Homology Human this compound shares 42–59% amino acid identity with canine CEACAM1, highlighting evolutionary divergence .

Clinical Implications

  • Biomarker Potential: this compound methylation status predicts survival in colorectal cancer , while protein expression guides ADC therapy in cervical cancer .
  • Therapeutic Challenges: this compound’s non-internalizing nature limits ADC efficacy but favors CAR-T cell targeting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.